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molecular formula C9H9N3O2 B8518437 Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No. B8518437
M. Wt: 191.19 g/mol
InChI Key: WCPBXFSDYCKAGR-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

Palladium acetate (1.18 g), 1,3-bis(diphenylphosphino)propane (2.31 g) and 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.72 g) were charged in an autoclave, and N,N-dimethylformamide (18.6 ml), methanol (14.9 ml) and triethylamine (5.4 ml) were added. The mixture was stirred at 85° C. for 14 hr in a 10 atm. carbon monoxide atmosphere. The reaction mixture was allowed to cool and the solvent was evaporated. Methanol (60 ml) was added to the residue and heated, and the insoluble matter was filtered off while hot. The filtrate was concentrated to give methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate (2.95 g) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
catalyst
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:31]1[N:36]=[C:35]2[N:37]=[C:38]([CH3:40])[NH:39][C:34]2=[CH:33][CH:32]=1.CN(C)[CH:43]=[O:44].[C]=O.[CH3:48][OH:49]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N(CC)CC)C>[CH3:40][C:38]1[NH:39][C:34]2[C:35]([N:37]=1)=[N:36][C:31]([C:48]([O:44][CH3:43])=[O:49])=[CH:32][CH:33]=2 |f:5.6.7,^3:45|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.72 g
Type
reactant
Smiles
BrC1=CC=C2C(=N1)N=C(N2)C
Name
Quantity
18.6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
14.9 mL
Type
reactant
Smiles
CO
Name
Quantity
1.18 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Methanol (60 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off while hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=2C(=NC(=CC2)C(=O)OC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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